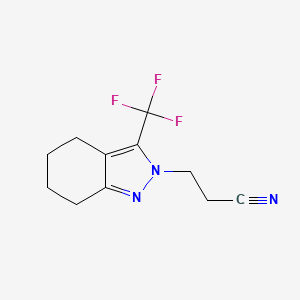

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile

Description

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile is a fluorinated indazole derivative characterized by a nitrile group (-CN) attached to a propanenitrile backbone and a trifluoromethyl (-CF₃) substituent on the indazole ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-2-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c12-11(13,14)10-8-4-1-2-5-9(8)16-17(10)7-3-6-15/h1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVRXPIATAZEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)C(F)(F)F)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Cyclohexanone Cyclocondensation

The tetrahydroindazole scaffold is typically constructed via cyclocondensation of a trifluoromethyl-substituted cyclohexanone with hydrazine. For example, 3-trifluoromethylcyclohexanone reacts with hydrazine hydrate in ethanol under reflux to yield 3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazole. This method, adapted from analogous indazole syntheses, achieves yields of 65–78% depending on the substituent’s electronic effects.

Optimization Insights

- Solvent Effects : Ethanol outperforms aprotic solvents (e.g., DMF) due to improved solubility of hydrazine.

- Temperature : Reflux conditions (78°C) prevent intermediate decomposition while promoting cyclization.

Introduction of the Propanenitrile Side Chain

Alkylation of Tetrahydroindazole Nitrogen

Direct alkylation of the indazole nitrogen with 3-bromopropanenitrile represents a straightforward route. In a representative procedure, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazole (1.0 equiv) is treated with 3-bromopropanenitrile (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours. This method yields the target compound in 55–62% yield after chromatographic purification.

Limitations : Competing N1 vs. N2 alkylation necessitates careful control of steric and electronic factors. Bulky bases (e.g., DBU) favor N2 selectivity but reduce reaction rates.

Visible-Light-Mediated Radical Coupling

Building on self-catalyzed energy transfer methodologies, a novel approach involves decarboxylative coupling of α-cyano acids with tetrahydroindazoles. For instance, irradiating a mixture of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazole and 3-cyanopropanoic acid in degassed acetonitrile/HFIP (3:1 v/v) under 420–425 nm light for 10 hours generates the propanenitrile adduct via a radical pathway. Key advantages include:

- Catalyst-Free Conditions : The indazole moiety acts as an intrinsic photosensitizer.

- Functional Group Tolerance : Compatible with nitro, halo, and alkyl substituents (yields: 48–71%).

Mechanistic Evidence :

- Radical trapping with TEMPO completely inhibits product formation.

- HRMS detects a cyanoalkyl radical intermediate ([M+H]⁺ = 262.1802).

Multi-Step Synthesis Involving Intermediate Functionalization

Reductive Amination-Cyclization Sequence

A patent-derived strategy employs reductive amination to construct the tetrahydroindazole ring while introducing the nitrile group:

- Step 1 : Condensation of 3-trifluoromethylcyclohexanone with acrylonitrile in the presence of ammonium acetate yields an enamine intermediate.

- Step 2 : Hydrogenation over Pd/C (10% wt) in methanol reduces the enamine to the tetrahydroindazole-propanenitrile product (overall yield: 44%).

Critical Parameters :

- Hydrogen Pressure : 50 psi H₂ minimizes over-reduction of the nitrile group.

- Catalyst Loading : Higher Pd/C concentrations (15% wt) accelerate reaction but promote debenzylation side reactions.

Comparative Analysis of Synthetic Routes

Scale-Up Considerations and Industrial Relevance

Solvent Selection for Large-Scale Reactions

Hexafluoroisopropanol (HFIP), utilized in radical coupling, enhances reaction efficiency by stabilizing radical intermediates. However, its high cost necessitates solvent recycling systems for industrial applications. Alternatives like tert-amyl alcohol reduce costs but lower yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile has several scientific research applications:

Biology: Its biological activity makes it a candidate for studying various biochemical pathways and interactions, including enzyme inhibition and receptor binding.

Industry: Its stability and lipophilicity make it useful in the development of materials with specific properties, such as coatings and polymers.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

The structural and functional analogs of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile include:

Structural Isomers and Homologs

a. 3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile

- Molecular Formula : C₁₂H₁₄F₃N₃

- Molecular Weight : 257.25 g/mol

- Key Difference : The nitrile chain is extended by one methylene (-CH₂-) group compared to the target compound. This homolog may exhibit increased lipophilicity and altered pharmacokinetic properties due to the longer alkyl chain .

b. 2-Methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]propanenitrile

- Molecular Formula : C₁₂H₁₄F₃N₃

- Molecular Weight : 257.25 g/mol

Functional Group Variants

a. 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)

- Key Difference: Incorporates a complex phosphino-nitrile moiety and a terpene-derived thioether group. This compound is tailored for nucleotide chemistry applications, contrasting with the simpler nitrile functionality in the target molecule .

b. 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

- Key Difference: Replaces the indazole core with a triazole ring and introduces a methylthio (-SCH₃) group. These modifications alter electronic properties and biological activity, as triazoles are known for metal coordination and antimicrobial effects .

Table 1: Comparative Analysis of Key Compounds

*Calculated based on homolog data.

Key Observations

Chain Length and Branching :

- The butanenitrile homolog (C₁₂H₁₄F₃N₃) has a higher molecular weight and likely greater lipophilicity than the target compound, which may enhance membrane permeability in drug design .

- The branched isomer (2-methylpropanenitrile) introduces steric effects that could reduce crystallinity or binding efficiency compared to the linear chain .

Functional Group Modifications: Replacement of the indazole core with triazole (as in ) shifts reactivity toward nucleophilic substitution or metal coordination . The phosphino-nitrile derivative () demonstrates the versatility of nitrile-containing compounds in complex synthetic pathways .

Biological Activity

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile

- Molecular Formula : C12H14F3N3

- Molecular Weight : 257.26 g/mol

- Physical Form : Yellow solid

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities including:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antitumor Efficacy Study :

- Anti-inflammatory Study :

- Antimicrobial Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A representative approach includes:

Indazole Core Formation : Cyclize a trifluoromethyl-substituted cyclohexanone derivative with hydrazine under acidic conditions to form the tetrahydroindazole scaffold.

Side-Chain Introduction : React the indazole intermediate with acrylonitrile or a cyanoethylating agent in the presence of a base (e.g., K₂CO₃) to introduce the propanenitrile moiety.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Key Considerations :

- Optimize reaction temperature (60–80°C) to avoid decomposition of the trifluoromethyl group.

- Monitor reaction progress via TLC (toluene:ethyl acetate, 8:2) and confirm purity via HPLC (>95%) .

Basic: How can researchers confirm the molecular structure and purity of this compound?

Answer:

Structural Confirmation :

- NMR Spectroscopy : Analyze , , and NMR to verify the indazole core, trifluoromethyl group (-CF₃ at ~110 ppm in ), and nitrile proton environment.

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm the molecular ion peak (expected m/z: 257.25 for [M+H]⁺).

Purity Assessment : - HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency indicates purity.

- Elemental Analysis : Match experimental C, H, N, and F percentages with theoretical values (e.g., C: 55.89%, H: 5.46%) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Answer:

Challenges :

- Flexibility : The tetrahydroindazole ring and propanenitrile side chain may adopt multiple conformations, complicating crystal packing.

- Weak Diffraction : High flexibility can result in poor-quality crystals with low-resolution data.

Solutions : - Cryogenic Crystallization : Grow crystals at -20°C in slow-evaporation setups (e.g., dichloromethane/methanol).

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging restraints for flexible moieties. Validate with R-factor convergence (<5%) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

Methodology :

Docking Studies : Perform molecular docking (AutoDock Vina) against suspected targets (e.g., kinases or GPCRs) using the trifluoromethyl group’s electronegativity as a key interaction site.

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability.

QSAR Analysis : Corrogate substituent effects (e.g., nitrile vs. carboxylic acid) on activity using Hammett parameters.

Validation : Compare computational results with experimental IC₅₀ data from enzyme inhibition assays .

Basic: What analytical techniques are critical for assessing batch-to-batch consistency?

Answer:

Key Techniques :

- FT-IR Spectroscopy : Track characteristic peaks (e.g., C≡N stretch at ~2240 cm⁻¹, C-F stretches at 1150–1250 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Ensure thermal stability profiles align across batches (decomposition onset >200°C).

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to confirm polymorph consistency .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

Case Example : Discrepancies in nitrile group orientation (NMR vs. X-ray).

Resolution Steps :

Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening.

DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compare predicted NMR shifts with experimental data.

Twinned Crystals : Re-refine X-ray data using SHELXL’s TWIN/BASF commands to account for twinning .

Advanced: What is the mechanistic role of the trifluoromethyl group in modulating reactivity?

Answer:

Electronic Effects :

- The -CF₃ group is strongly electron-withdrawing, stabilizing intermediates via inductive effects during nucleophilic substitution or cross-coupling reactions.

Steric Influence : - The bulky -CF₃ group may hinder rotational freedom, favoring specific conformations in enzyme binding pockets.

Experimental Validation : - Synthesize analogs (e.g., -CH₃ or -Cl substituted) and compare reaction rates (kinetic studies) or binding affinities (SPR assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.